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Compound of Interest

Compound Name:
(6-Bromonaphthalen-2-

yl)methanol

Cat. No.: B045156 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for (6-
bromonaphthalen-2-yl)methanol, a key intermediate in synthetic organic chemistry. The

information is intended for researchers, scientists, and professionals in drug development,

offering a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) characteristics.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for (6-
bromonaphthalen-2-yl)methanol.

Mass Spectrometry
Table 1: Mass Spectrometry Data for (6-Bromonaphthalen-2-yl)methanol

Parameter Value

Molecular Formula C₁₁H₉BrO

Molecular Weight 237.09 g/mol

Mass-to-Charge Ratio ([M+H]⁺) 238 m/z[1]

Predicted ¹H NMR Data
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While experimental ¹H NMR data for (6-bromonaphthalen-2-yl)methanol is not readily

available in the searched literature, the following chemical shifts are predicted based on the

structure and known values for similar compounds. The spectrum is expected to be complex in

the aromatic region due to the substituted naphthalene core.

Table 2: Predicted ¹H NMR Chemical Shifts for (6-Bromonaphthalen-2-yl)methanol

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.5 - 8.0 m 6H Aromatic Protons

~4.8 s 2H -CH₂-

~2.0 - 3.0 br s 1H -OH

Predicted ¹³C NMR Data
Similarly, the ¹³C NMR spectral data is predicted based on the analysis of the molecular

structure and comparison with related naphthalenic compounds.

Table 3: Predicted ¹³C NMR Chemical Shifts for (6-Bromonaphthalen-2-yl)methanol

Chemical Shift (ppm) Assignment

~135 - 125 Aromatic Carbons

~120 C-Br

~65 -CH₂-OH

Predicted Infrared (IR) Spectroscopy Data
The predicted IR absorption bands for (6-bromonaphthalen-2-yl)methanol are based on the

functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for (6-Bromonaphthalen-2-yl)methanol
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Wavenumber (cm⁻¹) Intensity Assignment

3500 - 3200 Broad O-H Stretch (Alcohol)

3100 - 3000 Medium C-H Stretch (Aromatic)

~1600, ~1500, ~1450 Medium-Weak C=C Stretch (Aromatic Ring)

1250 - 1000 Strong C-O Stretch (Alcohol)

~1100 - 1000 Medium C-Br Stretch

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of (6-bromonaphthalen-2-yl)methanol in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), to the solution to provide a reference signal at 0 ppm.

Data Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H and ¹³C NMR spectra

using a spectrometer operating at an appropriate frequency (e.g., 300 or 500 MHz for ¹H).

Data Processing: Process the raw data by applying a Fourier transform, phasing, and

baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid (6-bromonaphthalen-2-
yl)methanol directly onto the diamond crystal of an Attenuated Total Reflectance (ATR)

accessory.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Record the IR spectrum, typically over a range of 4000-400 cm⁻¹.
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Background Subtraction: A background spectrum of the clean ATR crystal should be

recorded and subtracted from the sample spectrum to remove contributions from

atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of (6-bromonaphthalen-2-yl)methanol in a

suitable solvent such as methanol or acetonitrile.

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is

a common technique for this type of molecule, which would generate the protonated

molecule [M+H]⁺.

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a

mass analyzer (e.g., quadrupole or time-of-flight).

Detection: A detector records the abundance of each ion at a specific m/z value, resulting in

the mass spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic

compound like (6-bromonaphthalen-2-yl)methanol.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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